1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea may share structural similarities with compounds such as 1,3,5-triazinyl urea derivatives, which have been studied for their corrosion inhibition properties. For instance, specific 1,3,5-triazinyl urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. These compounds operate through adsorption on the steel surface, forming a protective layer that mitigates corrosion, suggesting potential applications in materials science and engineering for corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).
Steric Influences on Molecular Structures
Compounds structurally related to this compound, such as cyclic ureas derived from amines, have been explored for their ability to form specific hydrogen-bonding motifs influenced by steric factors. These studies provide insights into how variations in molecular structure can affect the overall conformation and association patterns of molecules, which is crucial in the design of new materials and pharmaceuticals (McCormick, McDonnell-Worth, Platts, Edwards, & Turner, 2013).
Synthesis of Heterocyclic Compounds
Research into similar chemical structures has led to the development of novel synthetic routes for creating heterocyclic compounds, which are central to the discovery of new drugs and materials. For example, the synthesis of meso-ionic compounds and their derivatives from aminopyrimidines and isocyanates showcases the versatility of such chemical frameworks in creating diverse and potentially bioactive molecules (Greco & Gala, 1981).
Development of Antimicrobial and Antifungal Agents
The structural framework of this compound might be conducive to biological activity, as seen in related compounds. For instance, certain triazine derivatives have been synthesized and assessed for their antibacterial and anti-HIV properties, highlighting the potential of these chemical structures in medicinal chemistry (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Exploration of Molecular Complexation and Folding
Heterocyclic ureas similar to this compound have been studied for their complexation-induced unfolding behaviors. These studies shed light on how such molecules can transition from simple foldamers to more complex, multiply hydrogen-bonded structures, offering insights into molecular self-assembly processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Properties
IUPAC Name |
1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-5-6-13(23-22-10)19-7-8-20-14(24)21-12-4-2-3-11(9-12)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKFHRDZQHZOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.